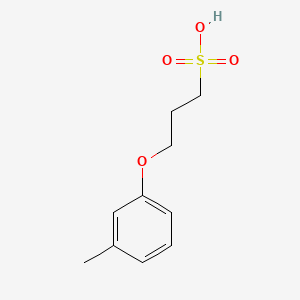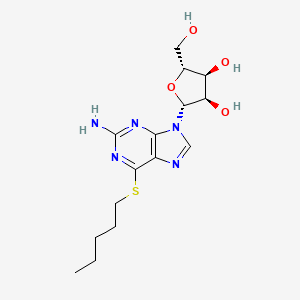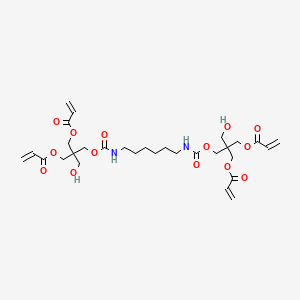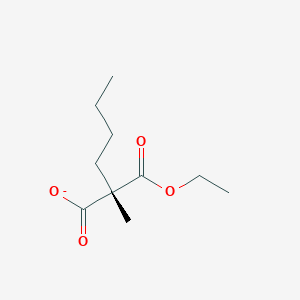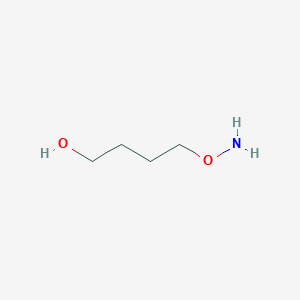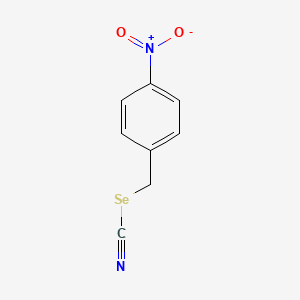
Selenocyanic acid, (4-nitrophenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenocyanic acid, (4-nitrophenyl)methyl ester: is a chemical compound with the molecular formula C8H6N2O2Se It is an ester derivative of selenocyanic acid and is characterized by the presence of a 4-nitrophenyl group attached to the methyl ester of selenocyanic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of selenocyanic acid, (4-nitrophenyl)methyl ester typically involves the reaction of selenocyanic acid with (4-nitrophenyl)methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired ester.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: Selenocyanic acid, (4-nitrophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl ester derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: (4-aminophenyl)methyl ester derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Selenocyanic acid, (4-nitrophenyl)methyl ester is used as a reagent in organic synthesis, particularly in the preparation of selenium-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop selenium-based drugs. Selenium is known for its antioxidant properties, and incorporating selenium into drug molecules can enhance their therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of selenocyanic acid, (4-nitrophenyl)methyl ester involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The selenium atom in the compound can also interact with biological molecules, potentially leading to antioxidant effects and other biological activities.
Comparación Con Compuestos Similares
Selenocyanic acid, (4-aminophenyl)methyl ester: This compound is similar but has an amino group instead of a nitro group.
Selenocyanic acid, (4-methylphenyl)methyl ester: This compound has a methyl group instead of a nitro group.
Uniqueness: Selenocyanic acid, (4-nitrophenyl)methyl ester is unique due to the presence of both a nitro group and a selenium atom
Propiedades
Número CAS |
83293-39-4 |
|---|---|
Fórmula molecular |
C8H6N2O2Se |
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl selenocyanate |
InChI |
InChI=1S/C8H6N2O2Se/c9-6-13-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5H2 |
Clave InChI |
XZBLMSQAEGRLRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C[Se]C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


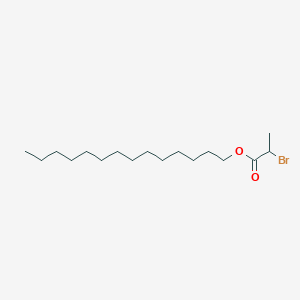
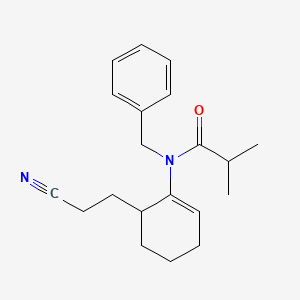
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14404209.png)
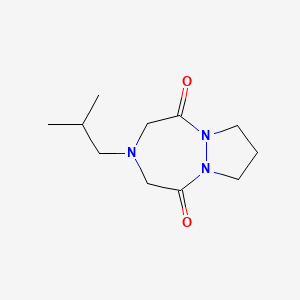

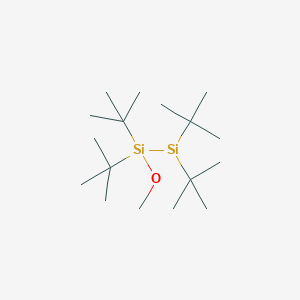
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
